2-Bromo-N-isoxazol-3-yl-propionamide is a chemical compound that belongs to the class of isoxazole derivatives, which are characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The synthesis and study of 2-Bromo-N-isoxazol-3-yl-propionamide have been reported in various scientific literature, including research articles and patents. Notable sources include studies on the synthesis of isoxazoline-lactams and their derivatives, which explore the reactivity and functionalization of isoxazole compounds .
2-Bromo-N-isoxazol-3-yl-propionamide can be classified as:
The synthesis of 2-Bromo-N-isoxazol-3-yl-propionamide can be achieved through several methods, typically involving the bromination of isoxazole derivatives followed by acylation. One effective route includes the use of electrophilic brominating agents such as N-bromosuccinimide or dibromo compounds in suitable solvents like dichloromethane .
The molecular structure of 2-Bromo-N-isoxazol-3-yl-propionamide consists of:
Key structural data includes:
2-Bromo-N-isoxazol-3-yl-propionamide can participate in various chemical reactions, including:
The reaction conditions (temperature, solvent, catalysts) play a crucial role in determining the efficiency and outcome of these reactions. For example, using potassium carbonate as a base can facilitate certain nucleophilic substitutions effectively .
The mechanism of action for compounds like 2-Bromo-N-isoxazol-3-yl-propionamide often involves:
Studies have shown that modifications on the isoxazole ring can significantly alter the pharmacological profile, affecting potency and selectivity towards biological targets .
Key chemical properties include:
2-Bromo-N-isoxazol-3-yl-propionamide has potential applications in:
The systematic IUPAC name for this compound is 2-bromo-N-(isoxazol-3-yl)propanamide, reflecting its core structural components. The parent heterocycle, isoxazole (1,2-oxazole), is classified as a five-membered diunsaturated ring system containing adjacent oxygen and nitrogen atoms (positions 1 and 2). According to Hantzsch-Widman nomenclature conventions for heterocycles, the "isoxazole" designation specifies the oxygen atom as the first heteroatom in the ring system [3]. The propionamide chain (CH₃-CHBr-CONH-) attaches at the isoxazole's 3-position, with the bromine substituent at the α-carbon of the propanoyl group. This α-bromoamide configuration confers significant electrophilic character to the molecule, facilitating nucleophilic displacement reactions critical for its biological activity and synthetic utility.
Structurally, the molecule exhibits planar geometry at the amide bond due to sp² hybridization, while the α-bromine creates a stereogenic center when the propionyl group possesses asymmetric substituents. The isoxazole ring contributes to π-electron delocalization, influencing electron distribution across the molecule. This electronic profile enhances hydrogen-bonding capacity at the carbonyl oxygen (δ⁻) and amide nitrogen (δ⁺), while the bromine atom serves as a potent leaving group in SN₂ reactions. These features collectively enable diverse molecular interactions with biological targets [1] [6].
Table 1: Structural Analogs of 2-Bromo-N-isoxazol-3-yl-propionamide
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variations |
---|---|---|---|---|
2-Bromo-N-(5-methylisoxazol-3-yl)acetamide | 92947-26-7 | C₆H₇BrN₂O₂ | 219.04 | Acetamide backbone (no α-methyl group) |
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide | 349442-99-5 | C₇H₉BrN₂O₂ | 233.06 | Extended β-carbon chain |
2-Bromo-N-(4,5-dihydrothiazol-2-yl)propionamide | Not specified | C₆H₉BrN₂OS | 237.12 | Thiazoline vs. isoxazole heterocycle |
The propionamide spacer (versus acetamide) provides enhanced conformational flexibility and altered lipophilicity profiles. Comparative analysis of analogs reveals that elongation of the carbon chain between the carbonyl and halogen significantly influences biological activity due to steric and electronic effects. The α-methyl substitution in the propionamide derivative creates a chiral center absent in acetamide analogs, potentially enabling enantioselective interactions with biological targets [6] [8].
Isoxazole derivatives entered pharmacological prominence through natural product isolation and synthetic optimization. Early isoxazole-containing compounds demonstrated notable antimicrobial and anti-inflammatory activities, stimulating systematic exploration of structure-activity relationships. The discovery of COX-II inhibitors like valdecoxib validated isoxazole as a privileged scaffold in medicinal chemistry, establishing its capacity to mimic phenyl ring interactions within enzyme binding pockets while offering superior metabolic stability [7].
The strategic incorporation of halogenated acyl side chains emerged as a response to the need for reactive intermediates in targeted drug discovery. Bromoacetamide-functionalized isoxazoles gained prominence as alkylating agents capable of covalent modification of biological nucleophiles. This approach evolved significantly with the development of bromo-lactamization techniques, where α-bromoamides served as key precursors for synthesizing conformationally constrained spirocyclic systems. A landmark study demonstrated that treatment of isoxazole-amide precursors with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane efficiently generated spiro-isoxazoline γ-lactams (85% yield), exploiting the bromonium ion-mediated cyclization strategy [2].
Table 2: Optimization of Bromo-lactamization Conditions for Isoxazole-Amides
Brominating Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Key Observation |
---|---|---|---|---|---|
DBDMH | Dichloromethane | 0 | 24 | 30 | Low conversion at cold temperature |
DBDMH | Dichloromethane | Room temperature | 24 | 85 | Optimal balance of efficiency and selectivity |
DBDMH | Dichloromethane | 50 (reflux) | 6 | 80 | Near-optimal yield with reduced reaction time |
N-Bromosuccinimide | Dichloromethane | Room temperature | 24 | 80 | Comparable efficiency to DBDMH |
Pyridinium perbromide | Dichloromethane | Room temperature | 24 | 30 | Suboptimal performance |
Bromine | Dichloromethane | Room temperature | 24 | 50 | Moderate yield with handling challenges |
Structural evolution continued with the introduction of electron-withdrawing substituents to enhance reactivity and target selectivity. The incorporation of trifluoromethyl groups at strategic positions significantly influenced the compound's electronic properties, enhancing membrane permeability and resistance to enzymatic degradation. Simultaneously, the shift from methyl to tert-butyl substituents on the isoxazole ring demonstrated improved hydrophobic pocket occupancy in enzyme binding sites, as evidenced in EGFR-TK inhibitors where tert-butyl analogs exhibited enhanced antitumor activity compared to methyl derivatives [4] .
2-Bromo-N-isoxazol-3-yl-propionamide serves as a versatile molecular platform for developing multitarget ligands through rational hybridization strategies. Its structural division into three pharmacophoric regions—the isoxazole heterocycle (hydrogen bond acceptor domain), bromopropionamide linker (electrophilic spacer), and variable R-group (hydrophobic tail)—enables simultaneous engagement of multiple biological targets. This design paradigm addresses the therapeutic limitations of single-target agents in complex pathologies like cancer and neurodegenerative disorders [4].
In anticancer drug development, researchers have exploited the molecule's electrophilic character to design covalent inhibitors targeting essential oncogenic kinases. Molecular hybridization with anthracenone derivatives yielded compound 25a (5-((anthracen-9-yl)methylidene)-2-((5-methylisoxazol-3-yl)amino)thiazol-4(5H)-one), where the bromopropionamide intermediate facilitated conjugation between the isoxazole and polyaromatic systems. This hybrid exhibited dual inhibition of EGFR-TK (IC₅₀ = 0.92 μM) and VEGFR-2 (IC₅₀ = 0.21 μM), disrupting tumor angiogenesis and proliferation pathways simultaneously. The compound further demonstrated tubulin polymerization inhibition (69% at 5μM), inducing G2/M cell cycle arrest in hepatocellular carcinoma HepG2 cells through caspase-3/9 activation and Bax/Bcl-2 ratio modulation [4].
The bromopropionamide spacer serves as a conformational constraint tool in designing topologically complex therapeutics. During spiro-isoxazoline γ-lactam synthesis, this moiety enables stereoselective cyclization via neighboring group participation, producing rigid polycyclic frameworks with defined three-dimensional architectures. These conformationally restricted analogs exhibit enhanced target selectivity and reduced entropic penalties during protein binding compared to flexible open-chain analogs. The resulting spirocyclic pharmacophores demonstrate improved bioavailability profiles due to decreased rotational freedom and optimized LogP values [2].
Within enzyme inhibitor design, the bromopropionamide linker occupies critical spacer regions in ATP-binding pockets. In COX-II inhibition, the carbonyl oxygen coordinates with Arg120 and Tyr355 via hydrogen bonding, while the bromine atom facilitates covalent interaction with nucleophilic residues near the constriction site. This dual interaction mode enables potent enzyme inhibition (IC₅₀ values typically 0.1–10 μM range) with minimized cardiovascular side effects compared to traditional COX-II inhibitors like rofecoxib. The isoxazole ring mimics the phenyl group in diarylheterocycle-based inhibitors but provides superior metabolic stability through resistance to cytochrome P450 oxidation [7].
Table 3: Multitarget Pharmacophores Derived from 2-Bromo-N-isoxazol-3-yl-propionamide
Hybrid Structure | Biological Targets Inhibited | Therapeutic Application | Key Pharmacological Outcomes |
---|---|---|---|
Isoxazole-Isoindoline-1,3-dione | EGFR-TK, Hydrophobic region I occupancy | Solid tumor targeting | Disruption of aberrant signaling in breast cancer cells |
Morpholinyl/Piperazinyl-acetamide | Adenine binding region, Linker domain occupation | Antiviral/antimicrobial agents | Enhanced solubility and kinase selectivity |
5-Arylidene-2-(isoxazolyl)aminothiazole | EGFR-TK, Tubulin polymerization sites | Broad-spectrum anticancer activity | Cell cycle arrest and apoptosis induction in HepG2 cells |
Spiro-isoxazoline γ-lactams | Enzymes recognizing rigid polycyclic frameworks | Central nervous system disorders | Improved blood-brain barrier penetration |
These multitargeting applications highlight the compound's central role in addressing complex disease mechanisms through polypharmacology. The continuous exploration of structural variations around the isoxazole-propionamide core promises to yield next-generation therapeutics with optimized target engagement profiles and reduced off-target effects [2] [4] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: